molecular formula C17H16N2OS B2794435 (E)-5-(3-methylbenzyl)-2-(phenylimino)thiazolidin-4-one CAS No. 219554-74-2

(E)-5-(3-methylbenzyl)-2-(phenylimino)thiazolidin-4-one

Cat. No.: B2794435
CAS No.: 219554-74-2
M. Wt: 296.39
InChI Key: AMTIOJHYKCVWCY-UHFFFAOYSA-N
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Description

(E)-5-(3-methylbenzyl)-2-(phenylimino)thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a thiazolidinone core with a phenylimino group and a 3-methylbenzyl substituent, which contribute to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(3-methylbenzyl)-2-(phenylimino)thiazolidin-4-one typically involves the condensation of 3-methylbenzylamine with phenyl isothiocyanate to form an intermediate, which then undergoes cyclization with chloroacetic acid to yield the final product. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (around 70-80°C)

    Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(3-methylbenzyl)-2-(phenylimino)thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The phenylimino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides or sulfones

    Reduction: Amines

    Substitution: Various substituted thiazolidinones

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-5-(3-methylbenzyl)-2-(phenylimino)thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • (E)-5-(3-methylbenzyl)-2-(phenylimino)thiazolidin-4-one
  • (E)-5-(4-methylbenzyl)-2-(phenylimino)thiazolidin-4-one
  • (E)-5-(3-chlorobenzyl)-2-(phenylimino)thiazolidin-4-one

Uniqueness

This compound is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 3-methylbenzyl group, in particular, may enhance its biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

5-[(3-methylphenyl)methyl]-2-phenylimino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-12-6-5-7-13(10-12)11-15-16(20)19-17(21-15)18-14-8-3-2-4-9-14/h2-10,15H,11H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTIOJHYKCVWCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2C(=O)NC(=NC3=CC=CC=C3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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